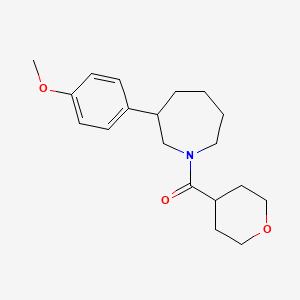

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-22-18-7-5-15(6-8-18)17-4-2-3-11-20(14-17)19(21)16-9-12-23-13-10-16/h5-8,16-17H,2-4,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGFDKVZJXUANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS Number: 1797160-42-9) is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 317.4 g/mol . The structure features an azepane ring and a tetrahydropyran moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇NO₃ |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1797160-42-9 |

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways related to inflammation or pain.

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

In Vitro Studies

In vitro assays have shown that related compounds exhibit significant activity against various cancer cell lines. For example, studies have demonstrated that similar azepane derivatives can inhibit the proliferation of human breast cancer cells through apoptosis induction.

In Vivo Studies

Research involving animal models has indicated that compounds with structural similarities can effectively reduce serum cholesterol levels. A notable study demonstrated that a related compound lowered total plasma cholesterol in cholesterol-fed hamsters, showcasing potential therapeutic applications in hyperlipidemia management.

Case Studies

- Cholesterol Absorption Inhibitors : A study published in PubMed highlighted the effectiveness of azetidinone derivatives in lowering cholesterol levels in vivo. The compound's mechanism was linked to the inhibition of intestinal cholesterol absorption pathways, suggesting a promising avenue for cardiovascular disease treatment .

- Cancer Research : Another investigation focused on the anti-cancer properties of similar compounds, revealing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings support further exploration into the therapeutic potential of this compound as an anti-cancer agent.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations :

- Azepane vs. Simpler Cores : The target compound’s azepane ring introduces conformational flexibility and a basic amine group, absent in simpler analogs like compound 25 . This may enhance interactions with biological targets requiring larger binding pockets.

- Pharmacological Relevance: A-834,735 and UR-144 () are cannabinoid receptor agonists, suggesting the target compound’s THP and aromatic groups may similarly interact with lipid-binding receptors .

Physicochemical Properties

- Solubility: Compound 25 (THP + 4-methoxyphenyl) exhibits an Rf value of 0.25 in hexane/ethyl acetate, indicating moderate polarity .

Pharmacological Potential

- Cannabinoid Receptor Interaction: Structural similarity to A-834,735 and UR-144 suggests the target compound may bind to CB1/CB2 receptors. However, the azepane’s bulkiness could alter binding affinity compared to indole-based analogs .

- Metabolic Stability : The THP group may enhance metabolic stability compared to furan or thiophene-containing analogs (e.g., ), as saturated rings resist oxidative degradation .

Q & A

Q. What are the recommended synthetic routes for (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, and how can purity be optimized?

Methodological Answer :

- Stepwise Synthesis : Begin with the preparation of the azepane and tetrahydropyran precursors. For example, the azepane ring can be synthesized via a Buchwald-Hartwig amination of 4-methoxyaniline with a bromo-cyclohexane derivative, followed by ring closure . The tetrahydropyran-4-ylmethanone moiety can be prepared via Friedel-Crafts acylation using a protected tetrahydropyran-4-carboxylic acid .

- Coupling Strategy : Use a nucleophilic acyl substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated) to link the azepane and tetrahydropyran moieties.

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Analysis : Use H and C NMR to confirm regiochemistry and substituent positions. For example, the methoxy group (4-methoxyphenyl) shows a singlet at ~3.8 ppm in H NMR, while the tetrahydropyran protons exhibit distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H] at m/z 343.2).

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing lattice parameters (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How does stereochemistry at the azepane ring affect biological activity, and how can stereoisomers be resolved?

Methodological Answer :

- Impact of Stereochemistry : The axial/equatorial orientation of the 4-methoxyphenyl group on the azepane ring may influence binding to targets (e.g., GPCRs or enzymes). Molecular docking studies (AutoDock Vina) can predict stereochemical preferences .

- Resolution Methods : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Q. What experimental conditions could lead to degradation of this compound, and how can stability be monitored?

Methodological Answer :

- Degradation Pathways : Hydrolysis of the methanone group under acidic/basic conditions or photodegradation of the methoxyphenyl moiety.

- Stabilization : Store at −20°C in amber vials under inert gas (N). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer :

- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OH) groups to assess electronic effects. Synthesize analogs using Suzuki-Miyaura coupling for aryl modifications .

- Bioactivity Assays : Test analogs against target proteins (e.g., kinase inhibition assays) and correlate results with computational descriptors (Hammett constants, logP) .

Q. What computational strategies are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulate binding modes in lipid bilayers (GROMACS) to assess membrane penetration .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.